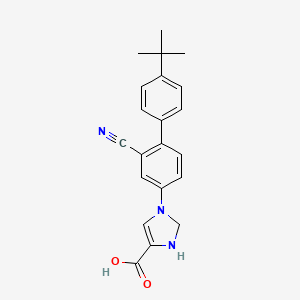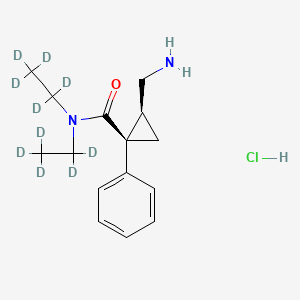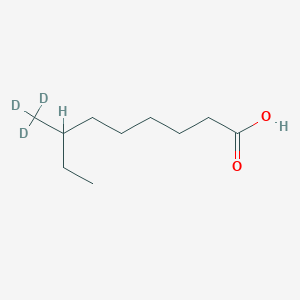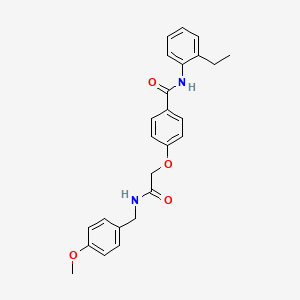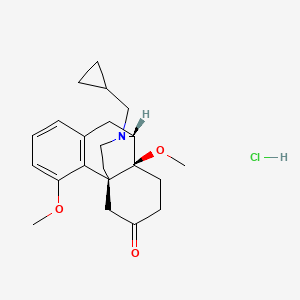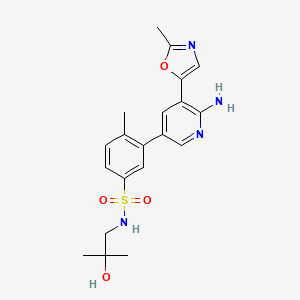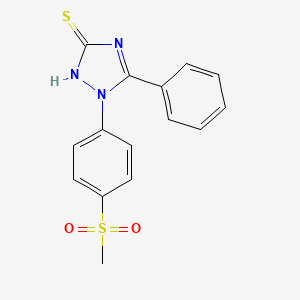
(Rac)-Arimoclomol-d10 (maleate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Rac)-Arimoclomol-d10 (maleate) is a deuterated form of Arimoclomol, a pharmacological chaperone that has shown potential in treating various neurodegenerative diseases. The compound is a racemic mixture, meaning it contains equal amounts of left- and right-handed enantiomers. The maleate salt form enhances its solubility and stability, making it more suitable for pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-Arimoclomol-d10 (maleate) involves multiple steps, starting from commercially available starting materials. The key steps include:
Deuteration: Introduction of deuterium atoms into the Arimoclomol molecule to form Arimoclomol-d10.
Racemization: Conversion of the enantiomerically pure Arimoclomol-d10 into a racemic mixture.
Salt Formation: Reaction of the racemic Arimoclomol-d10 with maleic acid to form the maleate salt.
Industrial Production Methods
Industrial production of (Rac)-Arimoclomol-d10 (maleate) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: For controlled deuteration and racemization reactions.
Crystallization: To purify the final product and obtain the maleate salt form.
Analyse Chemischer Reaktionen
Types of Reactions
(Rac)-Arimoclomol-d10 (maleate) undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens, alkylating agents, and acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(Rac)-Arimoclomol-d10 (maleate) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of deuteration on chemical reactivity and stability.
Biology: Investigated for its potential to modulate protein folding and reduce the aggregation of misfolded proteins.
Medicine: Explored as a therapeutic agent for neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and Niemann-Pick disease type C.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
(Rac)-Arimoclomol-d10 (maleate) exerts its effects by acting as a pharmacological chaperone. It enhances the activity of heat shock proteins (HSPs), which assist in the proper folding of proteins and prevent the aggregation of misfolded proteins. The molecular targets include HSP70 and HSP90, which are involved in various cellular pathways related to protein homeostasis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Arimoclomol: The non-deuterated form of the compound.
Clenbuterol: Another pharmacological chaperone with similar effects on HSPs.
Geldanamycin: An HSP90 inhibitor with different mechanisms of action.
Uniqueness
(Rac)-Arimoclomol-d10 (maleate) is unique due to its deuterated nature, which can enhance its metabolic stability and reduce its rate of degradation. This makes it potentially more effective and longer-lasting compared to its non-deuterated counterpart.
Eigenschaften
Molekularformel |
C18H24ClN3O7 |
|---|---|
Molekulargewicht |
439.9 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;(3Z)-N-[3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-2-hydroxypropoxy]-1-oxidopyridin-1-ium-3-carboximidoyl chloride |
InChI |
InChI=1S/C14H20ClN3O3.C4H4O4/c15-14(12-5-4-8-18(20)9-12)16-21-11-13(19)10-17-6-2-1-3-7-17;5-3(6)1-2-4(7)8/h4-5,8-9,13,19H,1-3,6-7,10-11H2;1-2H,(H,5,6)(H,7,8)/b16-14-;2-1-/i1D2,2D2,3D2,6D2,7D2; |
InChI-Schlüssel |
OHUSJUJCPWMZKR-XFNNNHAGSA-N |
Isomerische SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])CC(CO/N=C(/C2=C[N+](=CC=C2)[O-])\Cl)O)([2H])[2H])([2H])[2H])[2H].C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
C1CCN(CC1)CC(CON=C(C2=C[N+](=CC=C2)[O-])Cl)O.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


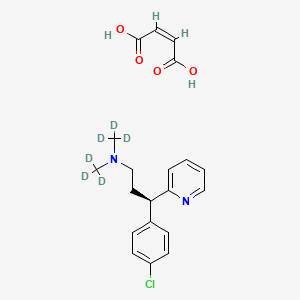
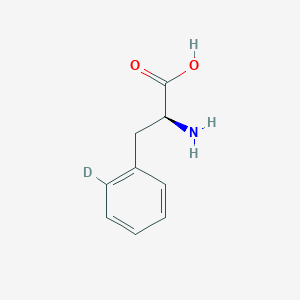
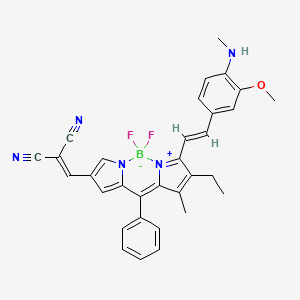
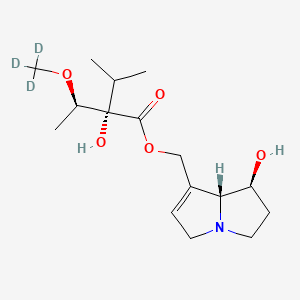
![(6R,11R,13R,14S,15S,16R,19E,23S)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione](/img/structure/B12417083.png)
